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Cat. No.: B15615440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-26070109 is a potent, selective, and orally bioavailable antagonist of the cholecystokinin 2

(CCK2) receptor.[1][2] The CCK2 receptor, a G-protein coupled receptor (GPCR), plays a

significant role in physiological processes such as the regulation of gastric acid secretion.[1][3]

[4] Antagonism of this receptor by JNJ-26070109 has shown potential in the treatment of

gastroesophageal reflux disease (GORD).[3][4] These application notes provide a

comprehensive guide for the development of cell-based assays to characterize the activity of

JNJ-26070109 and similar compounds targeting the CCK2 receptor.

Mechanism of Action and Signaling Pathway
JNJ-26070109 acts as a competitive antagonist at the CCK2 receptor, inhibiting the

downstream signaling cascades initiated by the binding of its natural ligands, gastrin and

cholecystokinin (CCK).[1][2] The CCK2 receptor primarily couples through the Gαq subunit of

the heterotrimeric G-protein. Activation of Gαq leads to the stimulation of phospholipase C

(PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic

reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein

kinase C (PKC). This signaling cascade is a key mechanism for the physiological effects

mediated by the CCK2 receptor.[5][6]
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Caption: CCK2 Receptor Signaling Pathway and Inhibition by JNJ-26070109.
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Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo potency of JNJ-26070109.

Table 1: In Vitro Affinity and Potency of JNJ-26070109

Parameter Species Receptor Value Reference

pKi Human CCK2 8.49 [1]

pKi Rat CCK2 7.99 [1]

pKi Dog CCK2 7.70 [1]

pKB Human CCK2 8.53

pKB Mouse CCK2 8.19

Table 2: In Vivo Efficacy of JNJ-26070109

Parameter Species Model
Value (Oral
EC50)

Reference

Efficacy Rat

Pentagastrin-

stimulated acid

secretion

1.5 µM

Efficacy Dog

Pentagastrin-

stimulated acid

secretion

0.26 µM

Experimental Protocols
A key in vitro assay for characterizing CCK2 receptor antagonists is the measurement of

intracellular calcium mobilization upon agonist stimulation.

Protocol 1: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the ability of JNJ-26070109 to inhibit agonist-

induced intracellular calcium mobilization in a cell line stably expressing the human CCK2
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receptor.

1. Materials and Reagents:

Human CCK2 receptor-expressing cells (e.g., CHO-K1 or HEK293)

Cell culture medium (e.g., DMEM/F12)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Trypsin-EDTA

Phosphate Buffered Saline (PBS)

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

Probenecid

JNJ-26070109

CCK2 receptor agonist (e.g., Gastrin I or Pentagastrin)

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Black, clear-bottom 96-well or 384-well microplates

Fluorescent plate reader with an injection system

2. Experimental Workflow:
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1. Culture CCK2R-expressing cells

2. Seed cells into microplates

3. Load cells with calcium-sensitive dye

4. Add JNJ-26070109 (or vehicle)

5. Incubate with compound

6. Inject agonist (e.g., Gastrin)

7. Measure fluorescence change

8. Analyze data to determine IC50

Click to download full resolution via product page

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

3. Detailed Procedure:
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a. Cell Culture and Seeding:

Culture the human CCK2 receptor-expressing cells in the appropriate medium supplemented

with FBS and antibiotics.

On the day before the assay, harvest the cells using Trypsin-EDTA and resuspend them in

fresh culture medium.

Seed the cells into black, clear-bottom microplates at a density optimized for confluency on

the day of the assay.

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

b. Dye Loading:

Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) and

probenecid in the assay buffer.

Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.

Add the loading buffer to each well and incubate the plates for 1 hour at 37°C, protected

from light.

c. Compound and Agonist Addition:

Prepare serial dilutions of JNJ-26070109 in assay buffer. Also, prepare a vehicle control.

After the dye loading incubation, aspirate the loading buffer and wash the cells twice with

assay buffer.

Add the JNJ-26070109 dilutions or vehicle to the respective wells.

Incubate the plates for 15-30 minutes at room temperature.

Prepare the agonist (e.g., Gastrin I) at a concentration that elicits a submaximal response

(e.g., EC80).

Place the plate in the fluorescent plate reader.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/product/b15615440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15615440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525

nm) over time.

Initiate the reading and, after establishing a baseline, use the injector to add the agonist to all

wells.

Continue reading the fluorescence for a sufficient period to capture the peak response.

4. Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Calculate the response for each well (peak fluorescence after agonist addition minus

baseline fluorescence).

Normalize the data to the vehicle control (0% inhibition) and a control with no agonist (100%

inhibition).

Plot the normalized response against the logarithm of the JNJ-26070109 concentration.

Fit the data to a four-parameter logistic equation to determine the IC50 value of JNJ-
26070109.

Conclusion
The provided application notes and protocols offer a framework for the in vitro characterization

of JNJ-26070109 and other CCK2 receptor antagonists. The intracellular calcium mobilization

assay is a robust and direct functional assay to quantify the potency of such compounds.

Careful optimization of assay parameters, such as cell density and agonist concentration, is

crucial for obtaining reliable and reproducible data. These assays are essential tools in the drug

discovery and development process, enabling the identification and characterization of novel

therapeutics targeting the CCK2 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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